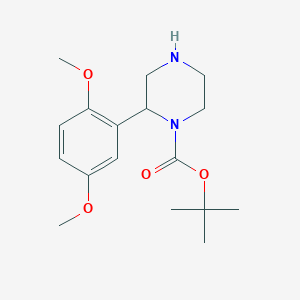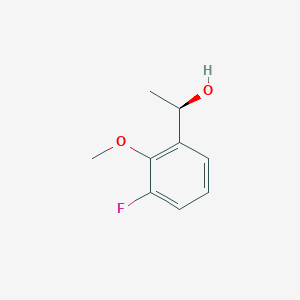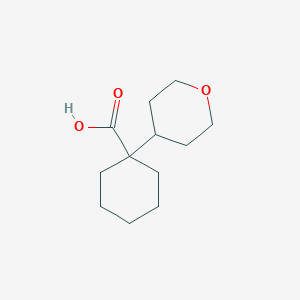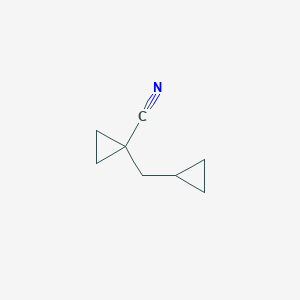
Tert-butyl 2-(2,5-dimethoxyphenyl)piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(2,5-dimethoxyphenyl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and bioactive molecules
Métodos De Preparación
The synthesis of tert-butyl 2-(2,5-dimethoxyphenyl)piperazine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2,5-dimethoxyphenylpiperazine and tert-butyl chloroformate.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction between 2,5-dimethoxyphenylpiperazine and tert-butyl chloroformate.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired this compound in high yield and purity.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Tert-butyl 2-(2,5-dimethoxyphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
Aplicaciones Científicas De Investigación
Tert-butyl 2-(2,5-dimethoxyphenyl)piperazine-1-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and interactions due to its potential bioactivity.
Medicine: It is investigated for its potential therapeutic effects, including antimicrobial, anticancer, and neuroprotective activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butyl 2-(2,5-dimethoxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring and dimethoxyphenyl moiety contribute to its ability to bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, modulation of neurotransmitter release, or alteration of cellular signaling pathways.
Comparación Con Compuestos Similares
Tert-butyl 2-(2,5-dimethoxyphenyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound features an ethoxy-oxoethyl group instead of the dimethoxyphenyl moiety, leading to different chemical and biological properties.
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate:
Tert-butyl 4-(2-chloroethyl)piperazine-1-carboxylate: The chloroethyl group in this compound imparts unique chemical reactivity and potential for further functionalization.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical reactivity and potential biological activities.
Propiedades
Fórmula molecular |
C17H26N2O4 |
|---|---|
Peso molecular |
322.4 g/mol |
Nombre IUPAC |
tert-butyl 2-(2,5-dimethoxyphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C17H26N2O4/c1-17(2,3)23-16(20)19-9-8-18-11-14(19)13-10-12(21-4)6-7-15(13)22-5/h6-7,10,14,18H,8-9,11H2,1-5H3 |
Clave InChI |
YSKMLUKECKZKLF-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCNCC1C2=C(C=CC(=C2)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![7-bromo-2,5-dimethyl-2H,4H,5H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B13606080.png)



![1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine](/img/structure/B13606100.png)
